molecular formula C13H17Cl2N3O B8306174 N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2,6-dichloronicotinamide

N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2,6-dichloronicotinamide

Cat. No. B8306174
M. Wt: 302.20 g/mol
InChI Key: IYDCFMLKYFACRC-UHFFFAOYSA-N
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Patent
US04089960

Procedure details

10.5 g (0.33 mole) of N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2,6-dichloronicotinamide are dissolved in 50 ml of absolute methanol and to this solution is added dropwise a sodium methoxide solution prepared from 0.75 g (0.33 mole) of sodium and 100 ml of absolute methanol in the course of 90 minutes at 40°-45° C. The reaction mixture is kept for 1 hour at 40°-45° C and the methanol is thereafter evaporated in vacuo to a volume of 50 ml. The concentrate is poured onto ice-water, saturated with potassium carbonate and extracted twice with benzene. The organic phases are dried over magnesium sulphate and the solvent is then evaporated in vacuo. The oily residue is chromatographed through a column of basic silica gel with benzene to which 0.5% of methanol is added. Pure N-[1-ethyl-2-pyrrolidinyl)-methyl]-2-methoxy-6-chloronicotinamide is obtained as an oil.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N1CCCC1C[NH:9][C:10](=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[N:13][C:12]=1Cl)C.[CH3:20][O-:21].[Na+].[Na]>CO>[CH3:20][O:21][C:12]1[N:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:11]=1[C:10]([NH2:9])=[O:19] |f:1.2,^1:22|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)N1C(CCC1)CNC(C1=C(N=C(C=C1)Cl)Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.75 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol is thereafter evaporated in vacuo to a volume of 50 ml
ADDITION
Type
ADDITION
Details
The concentrate is poured onto ice-water, saturated with potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue is chromatographed through a column of basic silica gel with benzene to which 0.5% of methanol
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(=O)N)C=CC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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